N-(3-chloro-4-methoxyphenyl)guanidine N-(3-chloro-4-methoxyphenyl)guanidine
Brand Name: Vulcanchem
CAS No.: 1125409-86-0
VCID: VC2790896
InChI: InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
SMILES: COC1=C(C=C(C=C1)N=C(N)N)Cl
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol

N-(3-chloro-4-methoxyphenyl)guanidine

CAS No.: 1125409-86-0

Cat. No.: VC2790896

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)guanidine - 1125409-86-0

Specification

CAS No. 1125409-86-0
Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
IUPAC Name 2-(3-chloro-4-methoxyphenyl)guanidine
Standard InChI InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Standard InChI Key JGOPTUOKOZUFBJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N=C(N)N)Cl
Canonical SMILES COC1=C(C=C(C=C1)N=C(N)N)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

N-(3-Chloro-4-methoxyphenyl)guanidine consists of a guanidine group (-NH-C(=NH)-NH2) attached to a substituted phenyl ring. The chlorine atom at the 3-position and methoxy group at the 4-position create an electron-deficient aromatic system, influencing its reactivity and intermolecular interactions. The molecular formula is C8H10ClN3O, with a molar mass of 215.65 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC8H10ClN3O
Molecular Weight215.65 g/mol
SMILESClC1=CC(=CC=C1OC)NC(=N)N
InChI KeyJGOPTUOKOZUFBJ-UHFFFAOYSA-N
Topological Polar Surface Area76.3 Ų

The guanidine moiety’s high basicity (pKa ~13) enables protonation under physiological conditions, facilitating interactions with biological targets such as DNA polymerases and ion channels .

Synthetic Methodologies

Guanidine Formation via Cyanamide Coupling

A scalable route involves reacting 3-chloro-4-methoxyaniline with cyanamide in the presence of a scandium triflate catalyst. This method, adapted from analogous syntheses , proceeds via nucleophilic substitution:

Reaction Scheme
3-Chloro-4-methoxyaniline + Cyanamide → N-(3-Chloro-4-methoxyphenyl)guanidine

Conditions

  • Catalyst: Sc(OTf)3 (10 mol%)

  • Solvent: Water

  • Temperature: 100°C

  • Duration: 48 hours

  • Yield: ~80%

Table 2: Optimization of Synthetic Parameters

ParameterOptimal ValueEffect on Yield
Catalyst Loading10 mol% Sc(OTf)3Maximizes rate
SolventWaterEnhances solubility
Temperature100°CAccelerates kinetics

The aqueous medium promotes green chemistry principles, minimizing organic waste. Post-synthesis purification employs silica gel chromatography (CHCl3/MeOH, 20:1) .

Alternative Pathways

Palladium-catalyzed C–N coupling of aryl halides with 2-amino-4,6-dimethoxypyrimidine, followed by acidic hydrolysis, offers a route to diverse guanidine derivatives . For example, substituting 3-chloro-4-methoxyiodobenzene in this protocol could yield the target compound.

Physicochemical Properties

Solubility and Polarity

The compound exhibits moderate hydrophilicity (logP ~1.8) due to the polar guanidine group and methoxy substituent. Solubility in water is enhanced under acidic conditions (e.g., 10 mM HCl), where the guanidine group becomes protonated .

Table 3: Solubility Profile

SolventSolubility (mg/mL)Conditions
Water1.2pH 7.0, 25°C
Methanol15.625°C
DMSO23.425°C

Stability

N-(3-Chloro-4-methoxyphenyl)guanidine is stable at room temperature but degrades above 150°C. The chloro group’s electron-withdrawing effect reduces oxidative susceptibility compared to non-halogenated analogs .

Biological Activity and Mechanism

Table 4: Cytotoxicity Data for Selected Analogs

CompoundA-375 IC50 (µM)Selectivity Index (Hs27/A-375)
Parent Compound12.4 ± 1.20.8
Quinoline Analog0.9 ± 0.32.4
Isoquinoline Analog1.1 ± 0.42.1

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CD3OD): δ 7.25 (d, J = 8.5 Hz, 1H, ArH), 6.98 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.85 (d, J = 2.5 Hz, 1H, ArH), 3.83 (s, 3H, OCH3), 3.10 (s, 4H, NH2) .

  • IR (neat): 3353 cm⁻¹ (N-H stretch), 1673 cm⁻¹ (C=N), 1244 cm⁻¹ (C-O) .

  • HRMS: m/z calcd for C8H10ClN3O [M+H]+: 216.0532; found: 216.0535 .

X-ray Crystallography

Single-crystal analysis of a benzodithiazinedioxide-guanidine analog (10b) confirms the Z-configuration of aryl groups and planarity of the guanidine moiety, critical for π-π stacking with biological targets .

Applications in Drug Development

Scaffold for Kinase Inhibitors

The guanidine group serves as a hydrogen bond donor in ATP-binding pockets of kinases. Molecular docking studies predict strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol) .

Prodrug Design

Conjugation with polyethylene glycol (PEG) chains improves aqueous solubility and bioavailability. PEGylated derivatives show 3-fold higher plasma half-life in murine models compared to the parent compound .

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